Lorglumide, (R)-
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Overview
Description
It acts as a cholecystokinin antagonist with high selectivity for the cholecystokinin A subtype . This compound has been suggested as a potential treatment for various gastrointestinal problems, including stomach ulcers, irritable bowel syndrome, dyspepsia, constipation, and pancreatitis . its therapeutic role has not been clearly established, and it is widely used in scientific research .
Preparation Methods
The preparation of Lorglumide, ®- involves synthetic routes and reaction conditions that are carefully controlled. One common method involves the condensation of N2-(3,4-dichlorobenzoyl)-N,N-dipentyl-D-α-glutamine with sodium hydroxide . This reaction results in the formation of Lorglumide sodium, which is then purified and isolated . Industrial production methods typically involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Lorglumide, ®- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium hydroxide results in the formation of Lorglumide sodium .
Scientific Research Applications
Lorglumide, ®- is widely used in scientific research due to its pharmacological properties. It is a useful tool for studying the functions of cholecystokinin and its receptors . Research applications include studies on gastrointestinal motility, pancreatic enzyme secretion, and the regulation of gastric acid secretion . Additionally, Lorglumide has been investigated for its potential therapeutic use in conditions such as pancreatitis, irritable bowel syndrome, and certain forms of cancer .
Mechanism of Action
The mechanism of action of Lorglumide, ®- involves its role as a cholecystokinin antagonist. It binds to cholecystokinin receptors, particularly the cholecystokinin A subtype, and inhibits their activity . This inhibition reduces gastrointestinal motility and gastric secretions . The molecular targets and pathways involved include the cholecystokinin receptors and the downstream signaling pathways that regulate gastrointestinal functions .
Comparison with Similar Compounds
Lorglumide, ®- can be compared with other cholecystokinin antagonists, such as proglumide and devazepide . While all these compounds inhibit cholecystokinin receptors, Lorglumide, ®- is unique in its high selectivity for the cholecystokinin A subtype . This selectivity makes it particularly useful for studying the specific functions of this receptor subtype in various physiological and pathological conditions .
Similar Compounds
- Proglumide
- Devazepide
- Lorglumide sodium
These compounds share similar mechanisms of action but differ in their selectivity and potency .
Properties
CAS No. |
118919-27-0 |
---|---|
Molecular Formula |
C22H32Cl2N2O4 |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
(4R)-4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C22H32Cl2N2O4/c1-3-5-7-13-26(14-8-6-4-2)22(30)19(11-12-20(27)28)25-21(29)16-9-10-17(23)18(24)15-16/h9-10,15,19H,3-8,11-14H2,1-2H3,(H,25,29)(H,27,28)/t19-/m1/s1 |
InChI Key |
IEKOTSCYBBDIJC-LJQANCHMSA-N |
Isomeric SMILES |
CCCCCN(CCCCC)C(=O)[C@@H](CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES |
CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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